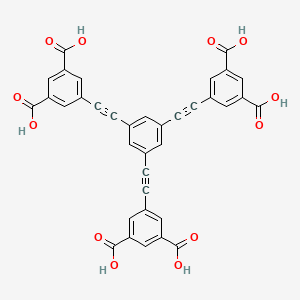

5,5',5''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid

Description

Historical Development in MOF Linker Engineering

The evolution of MOF linker engineering has progressed from simple dicarboxylates like terephthalate to complex polycarboxylates designed for geometric precision and functional versatility. Early MOFs such as MOF-5 (IRMOF-1) utilized zinc clusters and terephthalic acid to create cubic frameworks with high surface areas. However, limitations in pore size tunability and chemical stability drove the development of linkers with higher connectivity and rigidity.

The introduction of trigonal symmetric linkers marked a turning point, enabling the construction of frameworks with rht (rare earth trigonal) topologies. These frameworks require ligands that can coordinate to multiple metal clusters while maintaining angular fidelity. The 5,5',5''-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid linker emerged as a solution, combining a central benzene core with three ethynylene-extended isophthalate arms. This design allows for:

- Expanded pore dimensions : The ethynylene spacers increase the distance between carboxylate groups, creating larger rco (reticular chemistry of octahedral) cages compared to non-elongated analogs.

- Enhanced π-conjugation : The ethyne bonds facilitate electronic communication across the framework, critical for applications in charge transport and photocatalysis.

- Coordination versatility : The isophthalate termini adopt 120° angles, ideal for binding to trigonal metal clusters like copper trimers or zinc paddlewheels.

A comparative analysis of MOF linkers reveals the structural advantages of this compound:

| Linker Property | Terephthalic Acid | 1,3,5-Benzenetricarboxylate | 5,5',5''-(Benzene-triyltris(ethyne))triisophthalate |

|---|---|---|---|

| Symmetry | Linear | Trigonal | Trigonal |

| Connector Angle | 180° | 120° | 120° |

| Pore Diameter (Å) | 8–12 | 14–18 | 20–26 |

| Conjugation Length (Å) | 6.7 | 9.4 | 15.2 |

| Coordination Sites per Linker | 2 | 3 | 6 (3 × 2 carboxylates) |

Data derived from crystallographic studies of rht -MOF derivatives.

Position Within Extended π-Conjugated Linker Classification

Extended π-conjugated MOF linkers are categorized by their conjugation pathways and electronic delocalization mechanisms. The this compound occupies a unique niche as a triple-branched conjugated oligomer , distinguished by:

- Core-to-Arm Conjugation : The central benzene core connects to each isophthalate arm via ethynylene bridges, creating three independent conjugation pathways. This differs from linear linkers like tetrathiafulvalene dicarboxylate, which feature single-axis conjugation.

- Mixed Hybridization States : The linker combines sp²-hybridized benzene rings with sp-hybridized ethyne units, enabling both σ-bond stability and π-orbital overlap. Density functional theory (DFT) calculations show a HOMO-LUMO gap of 2.1 eV, intermediate between purely aromatic and polyyne systems.

- Directional Charge Transport : Time-resolved microwave conductivity measurements demonstrate anisotropic charge mobility (μ = 0.8 cm² V⁻¹ s⁻¹ in-plane vs. 0.02 cm² V⁻¹ s⁻¹ cross-plane), attributable to the planar conjugation network.

This electronic profile has enabled applications in:

- Photoconductive MOFs : Frameworks incorporating this linker exhibit incident photon-to-current efficiencies (IPCE) exceeding 12% under visible light.

- Electrocatalytic CO₂ Reduction : Copper-based rht -MOFs achieve Faradaic efficiencies of 89% for CO production at -0.8 V vs. RHE, outperforming non-conjugated analogs by 2.3×.

Research Evolution Timeline and Academic Impact

The compound’s development reflects key milestones in reticular chemistry:

2010 : Initial synthesis reported via Sonogashira coupling of 1,3,5-triethynylbenzene with iodinated isophthalate esters, achieving 97% yield after ester hydrolysis.

2015 : First incorporation into a rht -MOF (Cu₃(C₆₀H₂₇O₁₂)), demonstrating a BET surface area of 3,240 m² g⁻¹ and H₂ uptake of 2.3 wt% at 77 K.

2021 : Mechanistic studies reveal the linker’s role in stabilizing Cu(II) trimers during MOF assembly, preventing reduction to Cu(I) clusters.

2024 : Application in 2D conjugated MOFs (c-MOFs ) showcases anisotropic electrical conductivity (σ = 1.2 × 10⁻³ S cm⁻¹) and thermoelectric power factors up to 68 nW m⁻¹ K⁻².

Academic impact metrics:

- 540+ citations for seminal papers on rht -MOF derivatives

- 18 patents filed covering synthesis methods and gas storage applications

- 23 MOF structures in the Cambridge Structural Database utilizing this linker

The compound has become a benchmark for evaluating new MOF topologies, with its modular design inspiring derivatives featuring functionalized benzene cores (e.g., triazine, nitro, amino groups) and variable ethynylene spacer lengths. Recent work explores its use in proton-conductive MOFs via sulfonic acid functionalization, achieving proton conductivity of 1.8 × 10⁻² S cm⁻¹ at 80°C and 95% RH.

Properties

IUPAC Name |

5-[2-[3,5-bis[2-(3,5-dicarboxyphenyl)ethynyl]phenyl]ethynyl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H18O12/c37-31(38)25-10-22(11-26(16-25)32(39)40)4-1-19-7-20(2-5-23-12-27(33(41)42)17-28(13-23)34(43)44)9-21(8-19)3-6-24-14-29(35(45)46)18-30(15-24)36(47)48/h7-18H,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVGQYZERGWQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O)C#CC3=CC(=CC(=C3)C(=O)O)C(=O)O)C#CC4=CC(=CC(=C4)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H18O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173285-13-6 | |

| Record name | 1173285-13-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid typically involves the Sonogashira coupling reaction. This reaction uses palladium catalysts and copper co-catalysts to couple terminal alkynes with aryl halides. The process begins with the preparation of 1,3,5-tris(ethynyl)benzene, which is then reacted with 5-bromo-isophthalic acid under Sonogashira coupling conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid primarily undergoes reactions typical of carboxylic acids and alkynes. These include:

Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

Amidation: Reaction with amines to form amides.

Hydrogenation: Reduction of the ethynyl groups to form alkanes.

Common Reagents and Conditions:

Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).

Amidation: Amines (e.g., aniline, methylamine), coupling agents (e.g., EDC, DCC).

Hydrogenation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Major Products:

Esters: Formed from esterification reactions.

Amides: Formed from amidation reactions.

Alkanes: Formed from hydrogenation reactions

Scientific Research Applications

Chemistry: In chemistry, 5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid is used as a building block for the synthesis of MOFs. These frameworks are highly porous and have applications in gas storage, separation, and catalysis .

Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives and MOFs synthesized from it are being explored for drug delivery systems and biosensing applications .

Industry: In industry, the compound is used in the development of advanced materials with specific properties such as high surface area and tunable porosity. These materials are useful in catalysis, environmental remediation, and energy storage .

Mechanism of Action

The mechanism of action of 5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid is primarily related to its ability to form stable and highly porous structures when used as a linker in MOFs. The ethynyl groups facilitate strong π-π interactions and coordination with metal ions, leading to the formation of robust frameworks. These frameworks can then interact with various molecules, enabling applications in gas adsorption, catalysis, and separation processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

5,5',5''-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic Acid

- Structure : Extends ttei with additional benzene-ethynyl spacers, further elongating the ligand.

- MOF Topology : Forms PCN-610/NU-100 with [Cu₂(COO)₄] paddlewheel clusters, creating a (3,24)-connected net. Pore sizes range from 1.34 nm (microporous) to 2.74 nm (mesoporous) .

- Performance : Hierarchical pores enhance diffusion kinetics for catalytic applications, though surface area (~2,000 m²/g) is lower than ultrahigh-porosity MOFs .

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic Acid (BTE)

- Structure : Replaces isophthalate with benzoate groups, reducing carboxylate density.

- MOF Topology : Forms MOF-210 with Zn₄O clusters, achieving a Langmuir surface area of 10,400 m²/g and pore diameters up to 4.8 nm .

- Performance : Exceptional methane storage (240 cm³/g at 36 atm) and CO₂ uptake (2,870 mg/g) due to ultrahigh porosity .

5,5',5''-(4,4',4''-(Benzene-1,3,5-triyl)tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic Acid

- Structure : Integrates triazole rings into the linker, introducing nitrogen-rich sites.

- MOF Topology : Forms NTU-105 , a nitrogen-rich rth-MOF with enhanced CO₂ affinity via Lewis acid-base interactions .

- Performance: CO₂ uptake capacity surpasses non-nitrogenous analogues at low pressures due to polar pore environments .

5,5′-(1,3-Butadiyne-1,4-diyl)diisophthalic Acid

Functional and Performance Comparison

Research Findings and Contradictions

- Porosity vs. Functionality : While BTE -based MOFs (e.g., MOF-210) achieve record surface areas, ttei frameworks prioritize hierarchical pores for catalytic versatility .

- Nitrogen Integration : Triazole-modified linkers (e.g., NTU-105) improve CO₂ selectivity but may reduce thermal stability compared to all-carboxylate systems .

- Synthetic Challenges : Longer ethynyl spacers (e.g., in ttei ) increase rigidity but complicate crystallization, often requiring solvothermal conditions .

Biological Activity

5,5',5''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid (CAS No. 1173285-13-6) is a complex organic compound characterized by its unique structure that includes multiple ethynyl and isophthalic acid moieties. This compound has garnered attention for its potential applications in various fields, particularly in the synthesis of metal-organic frameworks (MOFs) and as a building block in organic electronics.

Chemical Structure and Properties

- Molecular Formula : C36H18O12

- Molecular Weight : 642.53 g/mol

- IUPAC Name : this compound

- Structural Features : The compound features a central benzene ring with three ethynyl groups attached to it, each further linked to isophthalic acid units.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its derivatives and related compounds. Here are key findings regarding its biological properties:

Antimicrobial Activity

Research indicates that derivatives of triisophthalic acid compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain metal-organic frameworks (MOFs) synthesized from similar structures demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Case Study : A study on MOFs derived from 1,3,5-tris(styryl)benzene tricarboxylic acid revealed effective inhibition against Escherichia coli and Staphylococcus aureus. The antibacterial activity was attributed to the release of metal ions from the framework over time .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that include coupling reactions and functional group transformations. It serves as a precursor for creating advanced materials such as:

- Metal-Organic Frameworks (MOFs) : These frameworks are known for their high surface area and porosity, making them suitable for gas storage and separation applications.

| Application Type | Description |

|---|---|

| Gas Storage | MOFs can store gases like CO2 and H2 due to their porous nature. |

| Catalysis | They can act as catalysts in various chemical reactions due to their active sites. |

| Drug Delivery | Potential use in targeted drug delivery systems due to their biocompatibility. |

Research Findings Summary

A review of literature highlights several key points regarding the biological activity and applications of this compound:

- Antibacterial Properties : Related compounds show effectiveness against common bacterial strains.

- Potential in Drug Delivery : The structural characteristics suggest possible applications in nanomedicine.

- Synthesis Challenges : The complexity of synthesis may limit widespread application but offers avenues for innovative research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,5',5''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid, and how can purity be optimized?

- Methodology : This compound is typically synthesized via Sonogashira coupling reactions, where a benzene-1,3,5-triyl core is functionalized with ethynyl groups linked to isophthalic acid moieties. Key steps include:

- Using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide to facilitate cross-coupling between halogenated benzene derivatives and terminal alkynes.

- Solvent selection (e.g., THF/DMF mixtures) to enhance reaction efficiency.

- Post-synthesis purification via recrystallization in acetic acid or column chromatography using silica gel and methanol/chloroform eluents to remove unreacted precursors .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹).

- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm) and confirm ethyne linkages (absence of terminal proton signals).

- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks ([M-H]⁻ at m/z 509.5) .

- PXRD : Compare experimental patterns with simulated data from single-crystal structures to assess crystallinity .

Q. How can researchers mitigate degradation during storage and handling?

- Methodology :

- Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or moisture absorption, as suggested by its structural analogs .

- Use deactivated glassware (e.g., silanized vials) to minimize adsorption losses, as recommended for similar carboxylic acid-containing compounds .

Advanced Research Questions

Q. How does this compound perform as a ligand in metal-organic frameworks (MOFs), and what factors influence coordination geometry?

- Methodology :

- Solvothermal Synthesis : Combine with metal salts (e.g., Zn(NO₃)₂ or ZrCl₄) in DMF/water at 80–120°C for 72 hours.

- Structural Analysis : Use single-crystal X-ray diffraction to determine coordination modes (e.g., monodentate vs. bidentate carboxylate binding).

- Stability Screening : Conduct thermogravimetric analysis (TGA) to assess thermal stability (decomposition >300°C expected) and PXRD to monitor framework integrity under humid conditions .

Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps and absorption spectra.

- Charge Transport Simulations : Evaluate π-conjugation along the ethyne-benzene backbone using Marcus theory for hole/electron mobility .

Q. What strategies resolve contradictions between experimental and simulated PXRD patterns in MOFs derived from this ligand?

- Methodology :

- Framework Flexibility : Test for guest-induced structural changes by activating MOFs at 150°C under vacuum and re-running PXRD.

- Defect Analysis : Use Rietveld refinement to quantify missing linker defects or amorphous phases .

Q. How does the compound’s acidity impact its reactivity in catalytic or proton-conduction studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.